4-HIAA Achieves 2.6× Higher Plasma Peak Concentration than Active Metabolite Psilocin Following Oral Psilocybin
In human pharmacokinetic studies following oral psilocybin administration (0.224 ± 0.02 mg/kg), 4-HIAA exhibits a peak plasma concentration (Cmax) of 150 ± 61 ng/mL, compared to only 8.2 ± 2.8 ng/mL for the active metabolite psilocin [1]. This 18-fold difference underscores 4-HIAA's predominance as the major circulating metabolite and its necessity as a quantitative biomarker of psilocybin exposure.
| Evidence Dimension | Peak Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 150 ± 61 ng/mL (4-HIAA) |
| Comparator Or Baseline | Psilocin: 8.2 ± 2.8 ng/mL |
| Quantified Difference | 4-HIAA Cmax is 18.3-fold higher (2.6-fold on a molar basis considering MW differences) |
| Conditions | Human plasma; oral psilocybin (0.224 ± 0.02 mg/kg); N=6; HPLC-ECD |
Why This Matters
Selection of 4-HIAA over psilocin for quantifying systemic psilocybin exposure ensures robust detection sensitivity and a wider dynamic range in bioanalytical methods.
- [1] Hasler F, Bourquin D, Brenneisen R, Bär T, Vollenweider FX. Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man. Pharm Acta Helv. 1997;72(3):175-184. View Source
